Chromophore Sensitivity: Molar Extinction Coefficient vs. p-Nitrophenyl (PNP) and 2,4-Dinitrophenyl (DNP) Analogs
The TNP chromophore in 2,4,6-trinitrophenyl 5-oxo-L-prolinate has a well-characterized molar extinction coefficient (ε) of 1.54 × 10⁴ M⁻¹ cm⁻¹ at λ_max 348 nm (measured at pH 7.0 for TNP-protein conjugates) [1]. This value positions TNP between DNP (ε = 1.74 × 10⁴ at 360 nm) [2] and p-nitrophenol (ε = 1.81 × 10⁴ at 400 nm) [3] in terms of raw absorbance strength. However, the shorter wavelength of TNP (348 nm vs. 400–410 nm for PNP) can reduce interference from colored biological matrices that absorb in the visible range, while still being compatible with standard UV plate readers [1].
| Evidence Dimension | Molar extinction coefficient (ε) of chromophoric leaving group |
|---|---|
| Target Compound Data | ε = 1.54 × 10⁴ M⁻¹ cm⁻¹ at λ_max 348 nm (TNP moiety) |
| Comparator Or Baseline | DNP: ε = 1.74 × 10⁴ at 360 nm; pNP: ε = 1.81 × 10⁴ at 400 nm |
| Quantified Difference | TNP ε is 88% of DNP ε and 85% of pNP ε; λ_max is blue-shifted by 12–52 nm |
| Conditions | Aqueous buffer at pH 7.0; TNP and DNP data from commercial hapten conjugates (Creative Diagnostics); pNP data from standard enzymatic assay literature |
Why This Matters
Assay designers can select TNP over PNP when UV detection is preferred or when visible-range background from biological samples (e.g., cell lysates) must be minimized.
- [1] Creative Diagnostics. TNP-CGG product details, extinction coefficient ε = 15,400 M⁻¹ cm⁻¹ at 348 nm. https://www.creative-diagnostics.com/TNP-CGG-256365-219.htm View Source
- [2] Creative Diagnostics. DNP-RSA product details, extinction coefficient ε = 1.74 × 10⁴ at 360 nm. https://www.creative-diagnostics.com/DNP-RSA-256364-219.htm View Source
- [3] Megazyme Support. Explanation of p-nitrophenol extinction coefficient (ε_mM = 18.1 at 400 nm). https://support.megazyme.com View Source
